molecular formula C17H13BrO2S B15167205 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene CAS No. 645821-11-0

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene

Cat. No.: B15167205
CAS No.: 645821-11-0
M. Wt: 361.3 g/mol
InChI Key: GWJJGTJMAQVLMP-UHFFFAOYSA-N
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Description

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene is a brominated naphthalene derivative featuring a 4-methylbenzenesulfonyl group at the 6-position and a bromine atom at the 1-position of the naphthalene ring. The sulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is structurally analogous to intermediates used in natural product synthesis, such as ervaticine and conolidine, where sulfonyl groups serve as protective or directing moieties . Its synthesis likely involves the reaction of a brominated naphthalene precursor with 4-methylbenzenesulfonyl chloride under nucleophilic aromatic substitution or coupling conditions, as seen in analogous sulfonylation reactions .

Properties

CAS No.

645821-11-0

Molecular Formula

C17H13BrO2S

Molecular Weight

361.3 g/mol

IUPAC Name

1-bromo-6-(4-methylphenyl)sulfonylnaphthalene

InChI

InChI=1S/C17H13BrO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3

InChI Key

GWJJGTJMAQVLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-(4-methylbenzene-1-sulfonyl)naphthalene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-sulfonylated naphthalenes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the aromatic ring to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product . The sulfonyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

  • 1-Bromo-2-methylnaphthalene: Substitutes the sulfonyl group with a methyl group. The methyl donor slightly increases boiling point (296°C vs. ~280–300°C estimated for the target compound) and reduces polarity, leading to lower solubility in polar solvents compared to the sulfonyl derivative .
  • 1-Bromo-4-methoxynaphthalene: The methoxy group is an electron donor, contrasting with the electron-withdrawing sulfonyl group. This difference alters electronic density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene: A benzoyl-substituted analogue with a bulky aromatic group.
Physical and Chemical Properties
Compound Boiling Point (°C) Solubility Key Substituent Effect Reference
1-Bromo-6-(4-methylbenzenesulfonyl)naphthalene ~280–300 (est.) Moderate in DMSO, DMF Electron-withdrawing sulfonyl enhances polarity
1-Bromonaphthalene 281 Miscible in alcohols, benzene No substituent; high volatility
1-Bromo-2-methylnaphthalene 296 Soluble in ether, chloroform Methyl donor reduces reactivity
1-Bromo-1-naphthol 130 (dec.) Soluble in alcohols, ether Hydroxyl enables H-bonding

Key Observations :

  • The sulfonyl group in the target compound reduces volatility compared to 1-bromonaphthalene and increases solubility in polar aprotic solvents like DMSO .

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